
2-Bromo-5-nitromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-nitromandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with a mandelic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-nitromandelic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Hydrolysis: The nitrated product is then subjected to hydrolysis to introduce the carboxylic acid group.
Bromination: The hydrolyzed product undergoes bromination to introduce the bromine atom at the desired position.
Recrystallization: The final product is purified through recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to maximize yield and minimize production costs. The steps include nitration, hydrolysis, bromination, and purification, with careful control of reaction parameters to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-Bromo-5-nitromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with different functional groups replacing the bromine atom.
科学的研究の応用
2-Bromo-5-nitromandelic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-5-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the mandelic acid moiety.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a chloro and methoxycarbonyl group instead of the nitro and mandelic acid groups.
Uniqueness
2-Bromo-5-nitromandelic acid is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H6BrNO5 |
|---|---|
分子量 |
276.04 g/mol |
IUPAC名 |
2-(2-bromo-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChIキー |
BFKUBRFLZLWVSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
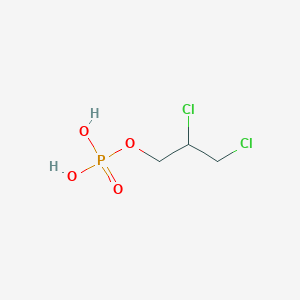
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
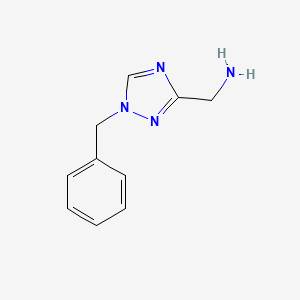

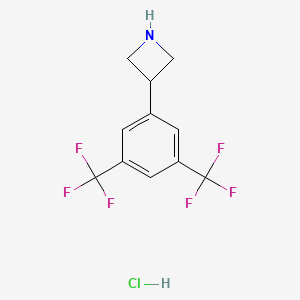
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
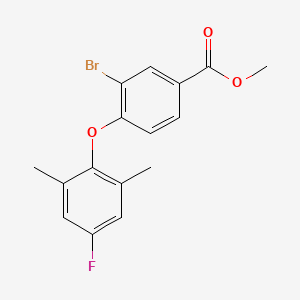
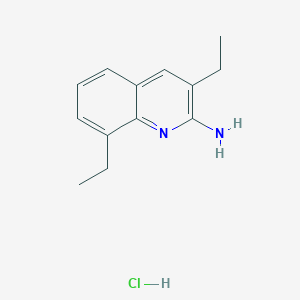
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

